molecular formula C88H146N26O34 B6304818 Miraculin (1-20) (H-Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH) CAS No. 198694-37-0

Miraculin (1-20) (H-Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH)

Cat. No. B6304818
CAS RN: 198694-37-0
M. Wt: 2112.3 g/mol
InChI Key: PCRSVXUTPHCEOJ-WWEZIHIXSA-N
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Description

Miraculin (1-20) is an eicosapeptide that corresponds to the N-terminal sequence of the taste-modifying 191 amino acid-containing protein miraculin . This protein is produced by the berries of Richadella dulcifica .


Molecular Structure Analysis

The molecular weight of Miraculin (1-20) is 2112.28 . Its chemical formula is C₈₈H₁₄₆N₂₆O₃₄ . The one-letter code for this peptide is DSAPNPVLDIDGEKLRTGTN .


Physical And Chemical Properties Analysis

Miraculin (1-20) has a molecular weight of 2112.28 and a chemical formula of C₈₈H₁₄₆N₂₆O₃₄ . It is recommended to be stored at temperatures below -15°C .

Scientific Research Applications

These applications highlight the versatility of miraculin and its potential impact across various fields of research. Keep in mind that ongoing studies may uncover additional uses for this intriguing protein

Mechanism of Action

Target of Action

Miraculin (MCL) is a homodimeric protein isolated from the fruits of Richadella dulcifica, a shrub native to West Africa . The primary target of Miraculin is the human sweet taste receptor (hT1R2-hT1R3) . This receptor plays a crucial role in the perception of sweetness in the human gustatory system .

Mode of Action

Miraculin has a unique mode of action. At neutral pH, it is flat in taste, but it exhibits a taste-modifying activity where sour stimuli produce a sweet perception . Experimental evidence suggests that Miraculin binds to the hT1R2-hT1R3 receptor as an antagonist at neutral pH and functionally changes into an agonist at acidic pH .

Biochemical Pathways

It is known that the protein’s taste-modifying activity involves a change in the function of the ht1r2-ht1r3 receptor, which is a key component of the sweet taste perception pathway .

Pharmacokinetics

It is known that the protein can be expressed in transgenic carrot cells, suggesting potential for bioavailability .

Result of Action

The primary result of Miraculin’s action is a modification of taste perception. When Miraculin interacts with the sweet taste receptor in the presence of acidic substances, it induces a sweet taste perception . This effect can last for more than an hour each time a sour solution is tasted .

Action Environment

The action of Miraculin is influenced by the pH of the environment. Its taste-modifying activity is most pronounced in acidic conditions . Furthermore, the expression of the Miraculin gene in transgenic carrot cells can be up-regulated under oxidative stress conditions, suggesting that environmental factors can influence the production and activity of the protein .

properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S,3R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H146N26O34/c1-12-41(8)67(111-77(137)52(34-65(128)129)103-76(136)50(29-39(4)5)104-82(142)66(40(6)7)110-80(140)57-21-17-27-114(57)86(146)53(31-58(91)118)106-79(139)56-20-16-26-113(56)85(145)42(9)98-78(138)55(37-115)108-70(130)45(90)30-63(124)125)83(143)105-51(33-64(126)127)71(131)96-35-60(120)99-48(22-23-62(122)123)73(133)100-46(18-13-14-24-89)72(132)102-49(28-38(2)3)75(135)101-47(19-15-25-95-88(93)94)74(134)112-68(43(10)116)81(141)97-36-61(121)109-69(44(11)117)84(144)107-54(87(147)148)32-59(92)119/h38-57,66-69,115-117H,12-37,89-90H2,1-11H3,(H2,91,118)(H2,92,119)(H,96,131)(H,97,141)(H,98,138)(H,99,120)(H,100,133)(H,101,135)(H,102,132)(H,103,136)(H,104,142)(H,105,143)(H,106,139)(H,107,144)(H,108,130)(H,109,121)(H,110,140)(H,111,137)(H,112,134)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,147,148)(H4,93,94,95)/t41-,42-,43+,44+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,66-,67-,68-,69-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRSVXUTPHCEOJ-WWEZIHIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H146N26O34
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2112.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131636884

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